

A comparative study of zinc vs. aluminum-zinc coatings under ASTM A924.

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Compound of Interest

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A Comparative Study of Zinc vs. Aluminum-Zinc Coatings under ASTM **A924**

This guide provides a detailed comparison of the performance of zinc (galvanized) and aluminum-zinc (55% Al-Zn alloy, often known by the trade name Galvalume®) coatings on steel sheet, with reference to the general requirements of ASTM **A924**, "Standard Specification for General Requirements for Steel Sheet, Metallic-Coated by the Hot-Dip Process."^{[1][2][3]} The intended audience for this guide includes researchers, scientists, and professionals in materials science and engineering.

ASTM **A924** outlines the general requirements for hot-dip metallic-coated steel sheets, including aspects like coating weight, mechanical properties, and formability.^{[1][2][3]} Specific product specifications, such as ASTM A653 for galvanized steel and ASTM A792 for 55% aluminum-zinc alloy-coated steel, provide detailed requirements for each coating type. This comparison focuses on key performance metrics: corrosion resistance, formability, and adhesion, supported by experimental data from standardized tests.

Data Presentation

The performance of zinc and aluminum-zinc coatings is summarized in the tables below.

Performance Metric	Test Method	Zinc Coating (Galvanized G90)	Aluminum-Zinc Coating (AZ50/AZM150)
Corrosion Resistance	ASTM B117 Salt Spray	Approx. 200-205 hours to 5% red rust[4][5]	Approx. 1075 hours to 5% red rust[4][5]
Formability	ASTM A924/A1122 Bend Test	Generally more formable, especially in deep drawing applications. Can typically withstand tighter bend radii without cracking or peeling.	Less formable than galvanized steel. May require larger bend radii to avoid coating damage, particularly in severe forming operations.[6]
Adhesion	ASTM D3359 Cross-Hatch	Excellent adhesion when properly applied.	Excellent adhesion with appropriate pretreatment and paint systems.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

ASTM B117: Standard Practice for Operating Salt Spray (Fog) Apparatus

This test provides an accelerated corrosion environment to assess the relative corrosion resistance of metallic coatings.

- Test Solution: A 5% sodium chloride (NaCl) solution prepared with distilled or deionized water. The pH of the solution is maintained between 6.5 and 7.2.[8][9][10]
- Apparatus: A closed salt spray chamber equipped with a salt solution reservoir, a compressed air supply, atomizing nozzles, specimen supports, and a heating system.[9]

- Procedure:
 - Test specimens are cleaned and placed in the chamber, supported at an angle of 15-30 degrees from the vertical.[11]
 - The chamber is maintained at a constant temperature of $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$. [8][12]
 - A fine mist (fog) of the salt solution is continuously atomized into the chamber at a controlled rate.[12]
 - The specimens are exposed for a specified duration, and the time until the appearance of red rust (indicating corrosion of the steel substrate) is recorded.[4][5]

ASTM A924/A1122: Bend Test for Coating Adhesion

This test evaluates the adhesion of the metallic coating to the steel substrate during forming.

- Test Specimen: A representative sample of the coated steel sheet, typically 2 to 4 inches wide.[3]
- Procedure:
 - The specimen is bent 180 degrees around itself or around a mandrel of a specified diameter.[13][14]
 - The bend is examined for any signs of cracking, flaking, or peeling of the coating.
 - The severity of the bend is often described by a "T-bend" rating, which refers to the number of thicknesses of the sheet used as the bending radius. A "0-T" bend means the sheet is bent flat on itself.

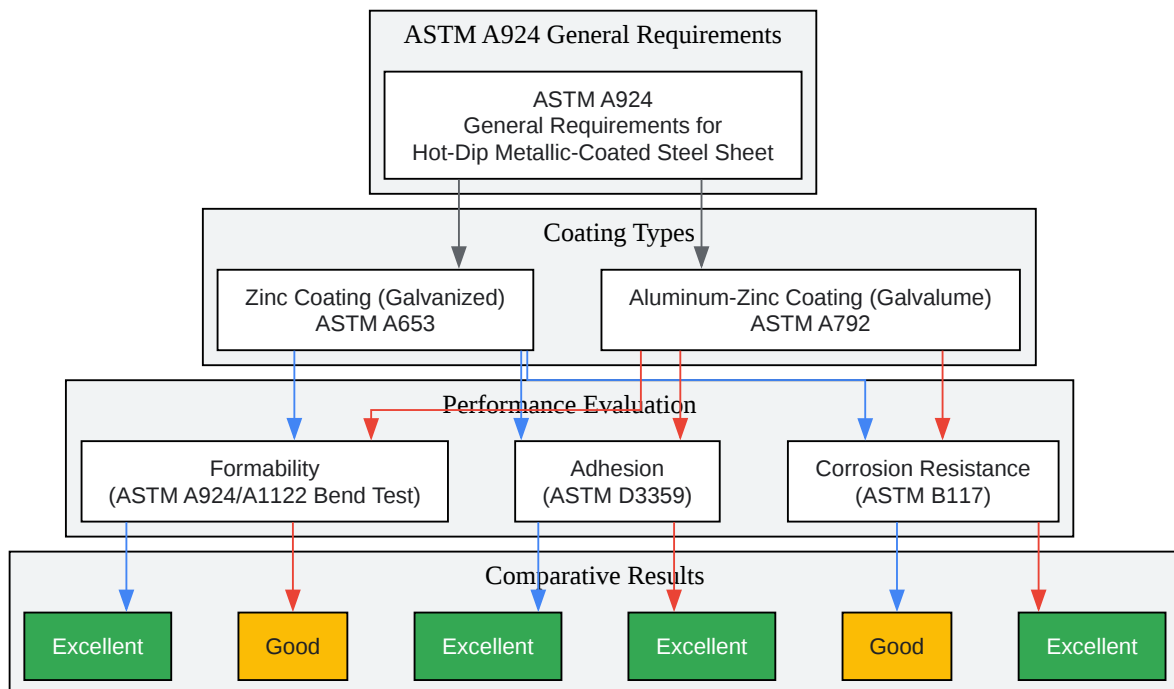
ASTM D3359: Standard Test Methods for Measuring Adhesion by Tape Test

This test assesses the adhesion of coatings to a substrate using pressure-sensitive tape.

- Apparatus: A sharp cutting tool (razor blade, scalpel), a cutting guide, and pressure-sensitive tape.

- Procedure (Method B - Cross-Cut):
 - A lattice pattern of six cuts is made through the coating to the substrate, creating a grid of 25 squares.
 - Pressure-sensitive tape is applied over the grid and smoothed down firmly.[15][16]
 - The tape is then rapidly pulled off at a 180-degree angle.[17][18]
 - The grid area is inspected for any removal of the coating, and the adhesion is rated on a scale from 5B (no peeling) to 0B (severe peeling).[18]

Mandatory Visualization



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Caption: Comparative workflow of Zinc vs. Al-Zn coatings under ASTM **A924**.

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